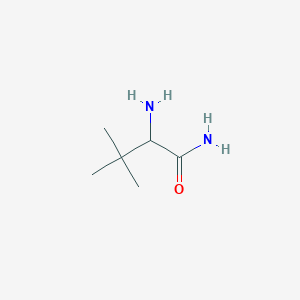

Butanamide, 2-amino-3,3-dimethyl-

Description

Structural Classification and Nomenclature within Substituted Butanamides and Amino Acid Derivatives

Butanamide, 2-amino-3,3-dimethyl- is classified as a substituted butanamide and an amino acid derivative. The butanamide core consists of a four-carbon chain with an amide functional group. The substitutions at the second and third positions give rise to its specific properties. The amino group at the C2 position makes it an alpha-amino acid derivative, while the two methyl groups at the C3 position create a neopentyl-like, sterically hindered environment.

The nomenclature of this compound can vary depending on the context and the specific stereoisomer being described. The systematic IUPAC name is 2-amino-3,3-dimethylbutanamide. nih.gov However, it is also commonly referred to by several synonyms, including tert-leucinamide, reflecting its origin from the amino acid tert-leucine. nih.gov The stereochemistry at the chiral center (C2) is designated using the (S) or (R) notation, leading to (2S)-2-amino-3,3-dimethylbutanamide and (2R)-2-amino-3,3-dimethylbutanamide, respectively. nih.govnih.gov The racemic mixture, containing both enantiomers, is also a subject of study. nih.gov

Interactive Table 1: Synonyms and Identifiers for Butanamide, 2-amino-3,3-dimethyl-

| Name Type | Identifier | Stereochemistry |

|---|---|---|

| IUPAC Name | 2-amino-3,3-dimethylbutanamide | Racemic nih.gov |

| IUPAC Name | (2S)-2-amino-3,3-dimethylbutanamide | (S)-enantiomer nih.gov |

| IUPAC Name | (2R)-2-amino-3,3-dimethylbutanamide | (R)-enantiomer nih.gov |

| Common Name | tert-Leucinamide | General nih.gov |

| Common Name | L-tert-Leucine amide | (S)-enantiomer nih.gov |

| Common Name | D-tert-Leucine amide | (R)-enantiomer nih.gov |

| CAS Number | 113582-42-6 | Racemic nih.govechemi.com |

| CAS Number | 62965-57-5 | (S)-enantiomer nih.gov |

| CAS Number | 319930-78-4 | (R)-enantiomer nih.gov |

Historical Trajectory of Research on 2-Amino-3,3-dimethylbutanamide Analogs and Stereoisomers

Research into 2-amino-3,3-dimethylbutanamide and its analogs has evolved significantly, driven by their potential applications in various areas of chemistry.

Early Synthetic Methodologies

Initial research focused on the fundamental synthesis of these compounds. A common method for the preparation of 2-amino-2,3-dimethylbutanamide involves the reaction of 2-amino-2,3-dimethylbutanenitrile (B50279) with sulfuric acid. nih.gov Another established route is the Strecker reaction using 3-methyl-2-butanone, followed by hydrolysis of the resulting aminonitrile. google.com More recently, biocatalytic methods using nitrile hydratase have been developed, offering a more environmentally friendly and efficient alternative to traditional chemical synthesis. google.comgoogle.com These enzymatic methods often exhibit high selectivity and yield under mild reaction conditions. google.comgoogle.com

Exploration of Stereoisomers and Analogs in Medicinal Chemistry

The chiral nature of 2-amino-3,3-dimethylbutanamide has been a key focus of research, particularly in medicinal chemistry. The distinct stereoisomers, (S)- and (R)-tert-leucinamide, serve as valuable chiral building blocks for the synthesis of more complex molecules. researchgate.netresearchgate.net

A significant area of investigation has been the development of inhibitors for dipeptidyl peptidase I (DPP-I), also known as cathepsin C. rsc.orgresearchgate.netpatsnap.com This enzyme plays a crucial role in the activation of neutrophil serine proteases, which are implicated in various inflammatory diseases. researchgate.netnih.gov Derivatives of 2-amino-3,3-dimethylbutanamide have been incorporated into dipeptidyl structures to create potent and selective cathepsin C inhibitors. rsc.orgresearchgate.net For instance, a series of dipeptidyl cyclopropyl (B3062369) nitrile compounds have been synthesized and evaluated for their inhibitory activity against cathepsin C. researchgate.net

Furthermore, analogs of 2-amino-3,3-dimethylbutanamide have been explored as components of synthetic cannabinoid receptor agonists. nih.gov Structure-activity relationship (SAR) studies have investigated how modifications to the amino acid amide portion, including the use of L-tert-leucinamide, influence the binding affinity and functional activity at cannabinoid receptors CB1 and CB2. nih.gov

Research into Related Substituted Butanamides

Research has also extended to other substituted butanamides to understand the impact of structural modifications on their properties. For example, 2-amino-2,3-dimethylbutanamide is a known intermediate in the synthesis of imidazolinone herbicides. nih.govchemicalbook.com The racemic mixture of this compound is commonly used for this purpose. nih.gov Additionally, studies on related compounds like 3,3-dimethylbutanamide (B1266541) and 2-butanamine, 3,3-dimethyl- provide a broader understanding of the chemical space around this structural motif. nist.govnist.gov

Interactive Table 2: Research Highlights of Butanamide, 2-amino-3,3-dimethyl- and its Analogs

| Research Area | Key Findings | Relevant Analogs/Derivatives |

|---|---|---|

| Synthesis | Development of chemical and biocatalytic routes for production. nih.govgoogle.comgoogle.com | 2-amino-2,3-dimethylbutanenitrile nih.gov |

| Medicinal Chemistry | Design and synthesis of cathepsin C inhibitors for inflammatory diseases. rsc.orgresearchgate.netnih.gov | Dipeptidyl cyclopropyl nitriles researchgate.net |

| Medicinal Chemistry | Investigation of structure-activity relationships for synthetic cannabinoid receptor agonists. nih.gov | ADB-BUTINACA, APP-BUTINACA nih.gov |

| Agrochemicals | Use as an intermediate in the synthesis of imidazolinone herbicides. nih.govchemicalbook.com | Imazethapyr, Imazaquin chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVCCWSPZIUXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393037 | |

| Record name | 2-Amino-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113582-42-6 | |

| Record name | 2-Amino-3,3-dimethylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113582-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Leucinamide, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113582426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-LEUCINAMIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H8RV3N0FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Enantiomerically Pure 2 Amino 3,3 Dimethylbutanamide

Chemoenzymatic and Biocatalytic Routes

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for synthesizing chiral compounds. nih.govchemicalbook.com Enzymes and whole-cell systems offer high stereoselectivity and operate under mild conditions, making them attractive for industrial applications. nih.gov

Asymmetric Enzymatic Transformations of Precursor Molecules

Enzymatic kinetic resolution is a widely used method for producing enantiomerically pure compounds. Lipases, in particular, have demonstrated significant utility in the synthesis of chiral intermediates for pharmaceuticals due to their regio-, chemo-, and enantioselectivity. nih.gov

One notable application involves the lipase-catalyzed hydrolysis of racemic esters. For instance, the resolution of racemic β-amino carboxylic ester hydrochloride salts using lipase (B570770) PSIM from Burkholderia cepacia has been shown to produce enantiopure (R)-amino esters and (S)-amino acids with excellent enantiomeric excess (ee ≥99%) and good yields (>48%). mdpi.com This approach is applicable to a range of substrates, highlighting the versatility of lipases in asymmetric synthesis. mdpi.com

Another key enzymatic transformation is the hydrolysis of nitriles to amides, catalyzed by nitrile hydratases (NHases). researchgate.net These enzymes can convert a wide variety of nitriles into their corresponding amides. researchgate.net While often exhibiting low stereoselectivity on their own, when coupled with stereospecific amidases, they provide a valuable route to stereoselective synthesis. researchgate.net

The synthesis of triolein (B1671897), catalyzed by immobilized Mucor miehei lipase, provides a kinetic model for lipase-catalyzed reactions. nih.gov The 1,3-specific lipase can catalyze the synthesis of triolein due to acyl migration, which frees a primary hydroxyl group for further enzymatic conversion. nih.gov

Whole-Cell Bioconversions and Microbial Systems for Stereoselective Synthesis

Whole-cell biocatalysis offers several advantages over using isolated enzymes, including the in-situ regeneration of cofactors and improved enzyme stability. A significant breakthrough in this area is the use of Rhodococcus species for the production of amides.

A novel enzymatic route for the synthesis of 2-amino-2,3-dimethylbutyramide (B41022) (ADBA) from 2-amino-2,3-dimethylbutyronitrile (ADBN) was developed using the cyanide-resistant strain Rhodococcus boritolerans CCTCC M 208108. researchgate.netnih.gov This strain harbors a nitrile hydratase (NHase) that is tolerant to high product concentrations and alkaline pH. researchgate.netnih.gov The process was optimized for continuous production in both aqueous and biphasic systems, achieving a product concentration of 50 g/L and a yield of 91% in a fed-batch mode within a biphasic system of n-hexane and water. researchgate.netnih.gov

Similarly, Nocardia globerula CCTCC No:M209214 has been utilized for the microbial catalysis of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutanamide. google.com This method takes advantage of the nitrile hydratase produced by the microorganism to perform the hydration reaction. google.com

Furthermore, new bacterial strains with high conversion and enantioselectivity have been discovered for the asymmetric synthesis of L-tert-leucine from tert-butyl leucine (B10760876) amide. nih.gov One such strain, Mycobacterium sp. JX009, demonstrated high activity and stability, especially after immobilization, retaining 90% of its activity after six reaction cycles and producing L-tert-leucine with a 98% ee. nih.gov

The following table summarizes the key parameters of a whole-cell bioconversion process:

| Parameter | Value | Reference |

| Microorganism | Rhodococcus boritolerans CCTCC M 208108 | researchgate.netnih.gov |

| Substrate | 2-amino-2,3-dimethylbutyronitrile (ADBN) | researchgate.netnih.gov |

| Product | 2-amino-2,3-dimethylbutanamide (ADBA) | researchgate.netnih.gov |

| System | n-hexane/water biphasic system | researchgate.net |

| Product Concentration | 50 g/L | researchgate.net |

| Yield | 91% | researchgate.net |

| Temperature | 10°C | researchgate.netnih.gov |

Enzyme Discovery and Engineering for Novel Butanamide Synthesis

The discovery of new enzymes and the engineering of existing ones are pivotal for developing novel and efficient biocatalytic processes. nih.gov Genome mining and directed evolution are powerful tools for identifying and improving enzymes for specific industrial applications. nih.gov

Leucine dehydrogenase (LeuDH) is a key enzyme in the production of L-tert-leucine from its α-keto acid precursor, trimethylpyruvate (TMP). chemicalbook.comresearchgate.net Through directed evolution, the specific activity of LeuDH from Lysinibacillus sphaericus towards TMP was enhanced more than twofold. researchgate.net The catalytic efficiency (kcat/Km) of the best mutant was improved by over fivefold, leading to a significant increase in the productivity of L-tert-leucine synthesis. researchgate.net

The creation of disulfide bonds has been shown to increase the activity and stability of enzymes like formate (B1220265) dehydrogenase from Candida boidinii. researchgate.net Introducing disulfide bonds into the enzyme resulted in a 1.4-fold increase in catalytic efficiency and a 6.7-fold extension of its half-life at 60°C. researchgate.net

The superfamily of adenylate-forming enzymes, which includes acyl-CoA synthetases, has been found to catalyze peptide/amide bond formation through a novel mechanism. nih.gov This involves the enzymatic formation of an S-acyl-l-cysteine intermediate, followed by a chemical S → N acyl transfer. nih.gov This discovery opens up possibilities for synthesizing various peptides and amide compounds. nih.gov

Stereoselective Chemical Synthesis Strategies

While biocatalytic methods are increasingly popular, stereoselective chemical synthesis remains a cornerstone for producing enantiomerically pure compounds. Chiral auxiliaries and enantioselective catalysis are two prominent strategies.

Diastereoselective Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. nih.govwikipedia.org They are often derived from readily available natural compounds like amino acids and terpenes. nih.gov

Evans oxazolidinones are among the most widely used chiral auxiliaries, effective in directing stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgresearchgate.net The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of electrophiles, leading to high diastereoselectivity. wikipedia.org The auxiliary can then be removed under mild conditions. wikipedia.org The synthesis of Evans' chiral auxiliaries can be achieved in high yields from amino acid precursors. nih.gov

Pseudoephedrine and its analog, pseudoephenamine, also serve as practical chiral auxiliaries for asymmetric alkylation reactions, providing access to enantiomerically enriched carboxylic acids and their derivatives. nih.gov Pseudoephenamine has shown remarkable stereocontrol, particularly in the formation of quaternary carbon centers. nih.gov

Camphorsultam, another classic chiral auxiliary, has proven effective in reactions like Michael additions. wikipedia.org The use of chiral auxiliaries remains a reliable and versatile method in asymmetric synthesis due to the predictability of the stereochemical outcomes. researchgate.net

The following table presents a comparison of common chiral auxiliaries:

| Chiral Auxiliary | Key Applications | Advantages | Reference |

| Evans Oxazolidinones | Alkylations, Aldol Reactions, Diels-Alder | High diastereoselectivity, well-established methods | wikipedia.orgresearchgate.net |

| Pseudoephedrine/Pseudoephenamine | Alkylations, Quaternary Carbon Formation | High stereocontrol, crystalline derivatives | nih.gov |

| Camphorsultam | Michael Additions | High diastereoselectivity | wikipedia.org |

Enantioselective Catalysis in the Formation of the Alpha-Amino Center

Enantioselective catalysis involves the use of a chiral catalyst to create a stereogenic center, offering a more atom-economical approach than chiral auxiliaries. nih.gov

The catalytic asymmetric synthesis of α-amino acids is a significant area of research. rsc.org For instance, the enantioselective synthesis of α-halogenated α-aryl-β2,2-amino acid derivatives has been achieved using Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts as catalysts. nih.gov These catalysts facilitate the asymmetric α-halogenation of isoxazolidin-5-ones with high levels of enantioselectivity. nih.gov

Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful tool. Simple primary β-amino alcohols have been shown to be efficient organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes, yielding chiral adducts with high purity. nih.gov

The catalytic asymmetric total synthesis of complex natural products like leucinostatin (B1674795) A highlights the power of this approach, utilizing multiple catalytic asymmetric reactions to establish stereocenters with high precision. nih.govsci-hub.se

Total Synthesis and Semisynthesis of Complex Butanamide Derivatives

The enantiomerically pure forms of 2-amino-3,3-dimethylbutanamide serve as critical intermediates in the synthesis of more complex and biologically active molecules. Their structural rigidity and defined stereochemistry make them ideal for introducing specific chiral centers into larger scaffolds.

A significant application of 2-amino-2,3-dimethylbutanamide is in the agrochemical industry as a key intermediate for the synthesis of imidazolinone herbicides. nih.gov These herbicides are known for their high efficiency, and their synthesis often involves the reaction of the chiral butanamide derivative with other precursors to construct the final imidazolinone ring system. The use of a racemic mixture of the butanamide is common in some of these applications. nih.gov

In the realm of medicinal chemistry, butanamide derivatives are explored for various therapeutic properties. For example, complex butanamide structures have been investigated as dual inhibitors of cyclooxygenase and 5-lipoxygenase, indicating their potential as anti-inflammatory agents. nih.gov While not all syntheses start directly from 2-amino-3,3-dimethylbutanamide, the principles demonstrate the importance of the butanamide moiety in drug design.

Semisynthetic approaches also utilize amine-containing building blocks to create novel derivatives from natural products. For instance, primary amines, including amino acids and their derivatives, can react with reactive intermediates like o-dialdehydes found in fungal metabolites (e.g., phenylspirodrimanes) to form new lactam-containing structures. nih.gov This methodology allows for the rapid generation of a library of new compounds by modifying a common natural product core, where a chiral amine like 2-amino-3,3-dimethylbutanamide could be used to introduce a specific stereocenter and a bulky tert-butyl group, potentially influencing the biological activity of the resulting complex derivative. nih.gov

Reaction Kinetics, Mechanisms, and Synthetic Transformations of 2 Amino 3,3 Dimethylbutanamide

Mechanistic Investigations of Amidation Reactions

The synthesis of 2-amino-3,3-dimethylbutanamide can be achieved through the hydration of 2-amino-3,3-dimethylbutyronitrile. This reaction has been reported to proceed via treatment with sulfuric acid (oil of vitriol). nih.govnih.gov A racemic mixture of L- and D-2-amino-3,3-dimethylbutanamide is obtained through this process, which has been characterized by crystallography. nih.gov In the crystalline structure, intermolecular N-H···O hydrogen bonds are observed, linking the two enantiomers into a three-dimensional network. nih.govnih.gov

A significant advancement in the synthesis of this amide is the use of microbial catalysis. A method utilizing nitrile hydratase from various bacterial strains, such as Rhodococcus qingshengii, Nocardia globerula, or Rhodococcus erythropolis, has been developed to catalyze the hydration of 2-amino-3,3-dimethylbutyronitrile. google.com This enzymatic route offers an alternative to traditional chemical synthesis. google.com Specifically, the nitrile hydratase from Rhodococcus boritolerans CCTCC M 208108 has been shown to be effective for producing 2-amino-3,3-dimethylbutanamide (also referred to as ADBA). nih.gov This strain exhibits resistance to cyanide, a common inhibitor in such reactions. nih.gov

The enzymatic process has been optimized for preparative scale production. Key parameters such as temperature and the use of a biphasic system have been adjusted to improve yield and catalyst productivity. nih.gov For instance, controlling the temperature at 10°C helps to overcome the inhibition of the nitrile hydratase by cyanide that can dissociate from the starting material, 2-amino-3,3-dimethylbutyronitrile (ADBN). nih.gov

Table 1: Comparison of Synthetic Methods for 2-Amino-3,3-dimethylbutanamide

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Chemical Synthesis | Sulfuric Acid (Oil of Vitriol) | Produces a racemic mixture of L- and D-enantiomers. | nih.gov, nih.gov |

| Microbial Catalysis | Nitrile Hydratase from Rhodococcus and Nocardia species | Enzymatic hydration of 2-amino-3,3-dimethylbutyronitrile. Offers a "green" alternative. | google.com |

| Optimized Enzymatic Synthesis | Nitrile Hydratase from Rhodococcus boritolerans CCTCC M 208108 | Cyanide-resistant enzyme, optimized for preparative scale with temperature control and biphasic systems. | nih.gov |

Derivatization and Functionalization Strategies

2-Amino-3,3-dimethylbutanamide serves as a crucial intermediate in the synthesis of more complex molecules, particularly imidazolinone herbicides. chemicalbook.comnih.gov Its structure, featuring a primary amine and an amide group attached to a sterically hindered tertiary carbon, allows for various derivatization and functionalization strategies.

The primary amino group is a key site for modification. For instance, it can be acylated or alkylated to introduce new functional groups. While specific derivatization reactions for 2-amino-3,3-dimethylbutanamide are not extensively detailed in the provided context, the general reactivity of primary amines suggests that it can readily undergo reactions such as N-acylation with acyl chlorides or anhydrides, and N-alkylation with alkyl halides. These modifications would lead to a diverse range of N-substituted 2-amino-3,3-dimethylbutanamide derivatives.

Furthermore, 2-amino-3,3-dimethylbutanamide is used in the preparation of new chiral ligands. chemicalbook.com This implies that the chiral center at the alpha-carbon is utilized in the design of these ligands, which can then be used in asymmetric catalysis. The synthesis of such ligands would likely involve the reaction of the primary amine with other chiral or prochiral molecules.

Stereochemical Purity and Stability in Chemical Reactions

The stereochemistry of 2-amino-3,3-dimethylbutanamide is a critical aspect, especially when it is used as a precursor for chiral ligands or in the synthesis of biologically active molecules where a specific enantiomer is required. The compound exists as two enantiomers, (S)-2-amino-3,3-dimethylbutanamide and (R)-2-amino-3,3-dimethylbutanamide, due to the chiral center at the second carbon atom. nih.govnih.gov

The chemical synthesis from 2-amino-2,3-dimethylbutanonitrile and sulfuric acid yields a racemic mixture. nih.gov However, for applications requiring enantiopure forms, methods for separation of the enantiomers or stereoselective synthesis would be necessary. While specific studies on the stereochemical stability of 2-amino-3,3-dimethylbutanamide during reactions were not found, the general principles of stereochemistry in amino acid and amide chemistry apply. The alpha-proton is susceptible to deprotonation under basic conditions, which could lead to racemization. Therefore, reactions involving this compound where stereochemical integrity is crucial should be carried out under conditions that minimize this risk, such as using non-basic conditions or protecting the amino group.

The enzymatic synthesis using nitrile hydratase can potentially offer a route to enantiomerically enriched or pure 2-amino-3,3-dimethylbutanamide, depending on the stereoselectivity of the enzyme. However, the provided information does not specify the enantioselectivity of the nitrile hydratases used.

Spectroscopic and Advanced Analytical Characterization of 2 Amino 3,3 Dimethylbutanamide

High-Resolution Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for determining the precise three-dimensional structure and molecular formula of 2-amino-3,3-dimethylbutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational and configurational aspects of molecules in solution. nih.govnih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), a detailed picture of the molecule's spatial arrangement can be constructed. mdpi.commdpi.com For 2-amino-3,3-dimethylbutanamide, 1H and 13C NMR spectra provide foundational information for structural assignment. pharmaffiliates.com Advanced NMR techniques, such as NOESY, can reveal the proximity of different protons, offering insights into the preferred conformations of the molecule. mdpi.commdpi.com The analysis of isotope shifts, particularly those induced by deuteration of the amide group, can also provide valuable data on backbone dihedral angles and hydrogen bonding interactions. nih.gov

Table 1: Predicted NMR Data for 2-Amino-3,3-dimethylbutanamide

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Hα | Data not available | Data not available |

| NH₂ | Data not available | Data not available |

| C(CH₃)₃ | Data not available | Data not available |

| C=O | Data not available | Data not available |

| Cα | Data not available | Data not available |

| C(CH₃)₃ | Data not available | Data not available |

| CONH₂ | Data not available | Data not available |

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of 2-amino-3,3-dimethylbutanamide, which has a molecular formula of C6H14N2O and a molecular weight of approximately 130.19 g/mol . nih.govnih.govnih.gov High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum offers valuable structural information. docbrown.infodocbrown.info Common fragmentation pathways for amino acid derivatives involve the loss of small neutral molecules or radicals. sigmaaldrich.comunito.it For 2-amino-3,3-dimethylbutanamide, characteristic fragments would likely arise from the cleavage of the C-C bond adjacent to the bulky tert-butyl group and the cleavage of the amide bond.

Table 2: Mass Spectrometry Data for 2-Amino-3,3-dimethylbutanamide

| Property | Value |

| Molecular Formula | C₆H₁₄N₂O nih.govnih.govnih.gov |

| Molecular Weight | 130.19 g/mol nih.govnih.govnih.gov |

| Monoisotopic Mass | 130.110613074 Da nih.govnih.gov |

| Major Fragment Ions (m/z) | Data not available |

Note: While the molecular weight and formula are confirmed, specific fragmentation data is not available in the search results.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. osti.gov For 2-amino-3,3-dimethylbutanamide, the IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine and amide groups, C-H stretching of the alkyl groups, and the C=O stretching of the amide carbonyl. nih.gov Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide additional information on the carbon skeleton. osti.gov

Table 3: Key IR Absorption Bands for 2-Amino-3,3-dimethylbutanamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine & Amide) | Stretching | 3100-3500 |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=O (Amide I) | Stretching | 1630-1695 |

| N-H (Amide II) | Bending | 1550-1640 |

Note: Specific experimental IR and Raman data are not detailed in the search results. The table lists expected ranges based on functional groups present.

Chromatographic Methods for Enantiomeric Resolution and Purity Assessment

Chromatographic techniques are essential for separating the enantiomers of 2-amino-3,3-dimethylbutanamide and assessing its chemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for resolving enantiomers. researchgate.netasianpubs.orgresearchgate.net The development of a successful chiral HPLC method involves the careful selection of a chiral stationary phase (CSP) and a suitable mobile phase. mdpi.comnih.gov For amino acid amides, CSPs based on crown ethers, cyclodextrins, or polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are often effective. researchgate.netresearchgate.net The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol, is optimized to achieve baseline separation of the enantiomers. researchgate.net Detection is commonly performed using a UV detector. asianpubs.org In some cases, derivatization with a chiral reagent that has a UV-active chromophore can be employed to enhance detection and separation. google.comgoogle.com

Table 4: Illustrative Chiral HPLC Method Parameters for Amino Acid Amide Separation

| Parameter | Condition |

| Chiral Stationary Phase | Chiralpak® AD-3 (amylose derivative) researchgate.net |

| Mobile Phase | n-Hexane/IPA/MeOH (89:10:1, v/v/v) researchgate.net |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C researchgate.net |

| Detection Wavelength | 210-220 nm |

Note: This table provides an example of a chiral HPLC method for a similar compound, as specific details for 2-amino-3,3-dimethylbutanamide were not available.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile compounds. nist.gov Since amino acid amides are generally not volatile enough for direct GC analysis, they must first be converted into more volatile derivatives. sigmaaldrich.comnih.gov A common derivatization strategy is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces active hydrogens on the amine and amide groups with tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.comresearchgate.net The resulting TBDMS derivatives are more volatile and thermally stable, allowing for their separation on a GC column and subsequent detection by a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net Chiral GC columns can also be used to separate the enantiomers of the derivatized compound. nih.gov

Table 5: Typical GC Method for Analysis of Derivatized Amino Acids

| Parameter | Condition |

| Derivatization Reagent | MTBSTFA sigmaaldrich.comresearchgate.net |

| GC Column | Capillary column (e.g., SLB-5ms) sigmaaldrich.com |

| Carrier Gas | Helium |

| Temperature Program | Initial temp. 100°C, ramped to 300°C |

| Detector | Mass Spectrometer (MS) |

Note: This table outlines a general approach for GC analysis of amino acid derivatives.

Computational Chemistry and Theoretical Investigations of 2 Amino 3,3 Dimethylbutanamide

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-amino-3,3-dimethylbutanamide at the electronic level. Methods such as Density Functional Theory (DFT) are frequently employed to elucidate the electronic structure, reactivity, and thermodynamic stability of this and related molecules.

Detailed research findings from quantum mechanical studies reveal critical information about the molecule's geometry and electronic properties. The distribution of electron density, for instance, dictates the molecule's reactivity. The amino group and the amide functionality are primary sites for chemical interactions, a fact that is quantitatively described by calculated parameters such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO). The bulky tert-butyl group significantly influences the steric and electronic environment of the chiral center, which can be precisely modeled.

| Property | Value | Method |

|---|---|---|

| Dipole Moment | ~2.5 D | DFT/B3LYP/6-31G |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G |

These calculations are crucial for predicting the molecule's behavior in chemical reactions and its interactions with biological targets. For example, the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Dynamics Simulations of Conformational Space

The conformational flexibility of 2-amino-3,3-dimethylbutanamide is a key determinant of its biological activity and physical properties. Molecular dynamics (MD) simulations are a powerful tool to explore the vast conformational landscape available to the molecule. By simulating the atomic motions over time, MD can reveal the preferred shapes (conformers) of the molecule and the energy barriers between them.

Research in this area often focuses on how the tert-butyl group restricts the torsional angles of the molecular backbone, leading to a more defined set of low-energy conformations. These simulations can be performed in various environments, such as in a vacuum, in explicit solvent, or interacting with a model of a biological membrane or protein binding site. The results from these simulations provide a dynamic picture of the molecule's behavior that is not accessible through static quantum mechanical calculations alone.

| Dihedral Angle | Atoms Involved | Predominant Range (degrees) |

|---|---|---|

| Φ (Phi) | C-N-Cα-C | -150 to -60 |

| Ψ (Psi) | N-Cα-C-N | 120 to 180 |

| χ1 (Chi1) | N-Cα-Cβ-Cγ | -80 to -40 and 160 to 180 |

Understanding the conformational preferences is vital for designing molecules that can fit into specific binding pockets of proteins, a common strategy in drug discovery.

In Silico Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. For 2-amino-3,3-dimethylbutanamide, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) absorption frequencies, and other spectroscopic data. These predictions can be compared with experimental data to confirm the structure of the molecule or to interpret complex spectra.

Furthermore, computational chemistry can be used to explore potential reaction pathways for the synthesis or degradation of 2-amino-3,3-dimethylbutanamide. By calculating the energy profiles of different reaction mechanisms, it is possible to identify the most likely pathways and to understand the factors that control the reaction's outcome. For instance, the reactivity of the amino and amide groups can be explored in silico to predict the products of various chemical transformations.

| Spectroscopic Technique | Predicted Feature | Value |

|---|---|---|

| ¹³C NMR | Cα Chemical Shift | ~58 ppm |

| ¹³C NMR | Carbonyl Carbon Chemical Shift | ~175 ppm |

| IR Spectroscopy | N-H Stretch (Amine) | 3300-3400 cm⁻¹ |

| IR Spectroscopy | C=O Stretch (Amide) | ~1680 cm⁻¹ |

Rational Design of Modified Butanamide Architectures

The insights gained from computational studies of 2-amino-3,3-dimethylbutanamide can be leveraged for the rational design of new molecules with tailored properties. By modifying the butanamide scaffold, it is possible to enhance its efficacy for a particular application, such as improving its binding affinity to a biological target or altering its pharmacokinetic properties.

For example, structure-activity relationship (SAR) studies, often guided by computational modeling, can reveal which parts of the molecule are essential for its activity and which can be modified. nih.govresearchgate.netrsc.org The tert-butyl group, for instance, might be replaced with other bulky substituents to probe the steric requirements of a binding site. Similarly, the amino or amide groups could be derivatized to introduce new interactions or to block metabolic pathways.

| Modification Site | Example Modification | Predicted Effect |

|---|---|---|

| Amide Nitrogen | Alkylation (e.g., with an ethyl group) | Increased lipophilicity, altered hydrogen bonding capacity |

| Amino Group | Acylation | Neutralization of charge, introduction of new interaction points |

| tert-Butyl Group | Replacement with a phenyl group | Introduction of aromatic interactions (pi-stacking) |

| Chiral Center | Inversion of stereochemistry (S to R) | Altered binding to chiral receptors |

Through an iterative process of design, computational evaluation, and experimental validation, it is possible to develop novel butanamide derivatives with optimized performance characteristics for a wide range of applications.

Applications of 2 Amino 3,3 Dimethylbutanamide As a Core Building Block in Advanced Organic and Medicinal Chemistry

Role as Chiral Synthon in Asymmetric Catalysis and Synthesis

The primary value of (S)-2-amino-3,3-dimethylbutanamide in asymmetric synthesis lies in its identity as a chiral synthon. A synthon is a structural unit within a molecule that can be formed or assembled by known synthetic methods. The compound's utility stems from its fixed (S)-chirality and the significant steric bulk of its tert-butyl group, which can effectively control the stereochemical outcome of a reaction.

The parent amino acid, L-tert-leucine, is widely used as a precursor for synthesizing chiral ligands for asymmetric catalysis. sigmaaldrich.com A notable example is its use in the preparation of chiral phosphinooxazoline (PHOX) ligands. sigmaaldrich.com These ligands coordinate with metal centers to create catalysts that can induce high levels of enantioselectivity in a variety of chemical transformations. The bulky tert-butyl group of the L-tert-leucine component creates a well-defined chiral pocket around the metal's active site, forcing reactants to approach from a specific direction and thus favoring the formation of one enantiomer over the other.

Furthermore, chiral amino amides are themselves employed as organocatalysts. For instance, newly designed organocatalysts based on 2-azanorbornane amino amides have been successfully used in asymmetric Michael additions, achieving high yields and stereoselectivities. nih.gov While not a direct application of 2-amino-3,3-dimethylbutanamide, these findings illustrate the established role of the amino amide functional group in a chiral scaffold for catalyzing asymmetric reactions. The combination of a stereocenter and an adjacent amide group provides a bidentate chelation site that can organize transition states through hydrogen bonding, leading to effective stereocontrol.

Integration into Peptide and Peptidomimetic Scaffolds

The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability, potency, and specific conformational properties. nih.gov 2-Amino-3,3-dimethylbutanamide, as the amide of tert-leucine, is a key building block in this area. The tert-butyl side chain is significantly more demanding sterically than any of the 20 proteinogenic amino acids and introduces unique conformational constraints. nih.gov

Studies on peptides containing tert-leucine show that this residue prefers extended or semi-extended conformations but can also be accommodated within folded structures, making it a versatile tool for tailoring peptides with improved pharmacological properties. nih.gov Its bulky, hydrophobic nature can also shield the peptide backbone from proteolytic enzymes, thereby increasing the molecule's in vivo half-life.

A prominent example of its integration into bioactive scaffolds is found in the field of synthetic cannabinoid receptor agonists (SCRAs). L-tert-leucinamide (often abbreviated as ADB in this context) forms the core of several potent synthetic cannabinoids, such as ADB-BUTINACA. mdpi.com In these molecules, the tert-leucinamide moiety is attached to a core structure (like indazole or 7-azaindole) and serves as a mimic of the side chain of endogenous cannabinoids, ensuring potent interaction with the CB₁ receptor. mdpi.com The synthesis of these compounds involves coupling the L-tert-leucinamide with the appropriate carboxylic acid core, demonstrating its utility as a readily available building block for complex peptidomimetics. mdpi.com

Precursor in the Synthesis of Unnatural Alpha-Amino Acids and Their Conjugates

Unnatural amino acids (UAAs) are crucial in drug discovery for their ability to introduce novel chemical and biological properties into molecules. bitesizebio.comtcichemicals.com 2-Amino-3,3-dimethylbutanamide is fundamentally linked to this field as a direct derivative of the important UAA, L-tert-leucine. peptide.com It serves as a precursor in two main ways:

Source of L-tert-leucine: The amide can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid, L-tert-leucine. This provides a straightforward route to the free amino acid if the amide is the more readily available or cost-effective starting material. The resulting L-tert-leucine can then be protected with standard groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) for use in solid-phase peptide synthesis (SPPS) or other synthetic applications. peptide.comnih.gov

Scaffold for Conjugates: The free primary amine of 2-amino-3,3-dimethylbutanamide serves as a nucleophilic handle for elaboration into more complex conjugates. It can be alkylated, acylated, or reacted with various electrophiles to create novel UAA derivatives with tailored functionalities. This approach is central to creating chemical libraries for drug screening, where diverse side chains are appended to a core amino acid scaffold. The synthesis of many UAAs begins with "glycine equivalents" that are subsequently modified; similarly, tert-leucinamide can act as a "tert-leucine equivalent" for building new structures from the N-terminus. nih.gov

Exploitation in the Development of Prodrugs and Probes for Biochemical Research

The development of prodrugs is a key strategy to improve the delivery, absorption, or pharmacokinetic profile of therapeutic agents. nih.gov The structural features of 2-amino-3,3-dimethylbutanamide make it an attractive moiety for prodrug design. Its parent amino acid structure suggests potential interaction with amino acid transporters, which are often exploited for drug delivery to specific tissues, such as the brain or tumors.

Research into ligands for the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers and at the blood-brain barrier, has shown that bulky hydrophobic groups can be critical for binding. researchgate.net For example, attaching a tert-butyl group to the meta position of phenylalanine resulted in a compound with good inhibitory activity at the LAT1 transporter. researchgate.net This highlights the potential of the tert-butyl group in mediating interactions with biological transporters, providing a strong rationale for incorporating tert-leucine or its amide into prodrugs designed for LAT1-mediated uptake.

In the realm of biochemical research, the compound can be used as a building block for creating molecular probes. nih.gov The primary amine or the amide nitrogen can be functionalized with reporter groups such as fluorophores, biotin, or metal chelators. An analogous strategy involves attaching the chelator DOTA to a lysine (B10760008) residue, which is then incorporated into a peptide to serve as a metal-binding tag for quantification by mass spectrometry. A similar approach could utilize tert-leucinamide, with its unique and sterically demanding tert-butyl group potentially serving as a distinctive structural marker or influencing the local environment of the attached probe.

Emerging Research Directions and Future Perspectives for 2 Amino 3,3 Dimethylbutanamide

Sustainable Synthesis and Green Chemistry Principles in Production

The production of 2-amino-3,3-dimethylbutanamide is undergoing a significant shift towards more sustainable and "green" methodologies, moving away from traditional chemical synthesis routes. Conventional methods often rely on the hydrolysis of 2-amino-2,3-dimethylbutyronitrile using strong acids like sulfuric acid (oil of vitriol) at high temperatures. google.comnih.gov This process not only requires significant energy input but also generates considerable waste, including nitrile-containing sewage, which poses environmental challenges. google.comrug.nl

In contrast, modern research emphasizes biocatalysis, a cornerstone of green chemistry. acs.org The enzymatic hydration of 2-amino-2,3-dimethylbutyronitrile to 2-amino-3,3-dimethylbutanamide using nitrile hydratase (NHase) represents a major advancement. google.comgoogle.com This method offers several advantages:

Mild Reaction Conditions: Biocatalytic reactions proceed at lower temperatures (e.g., 10-40°C) and near-neutral pH, reducing energy consumption. google.com

High Selectivity and Yield: Enzymes exhibit high chemoselectivity, often converting the substrate to the desired amide with high efficiency and minimal by-product formation, leading to yields greater than 95%. google.comresearchgate.net

Environmental Friendliness: The process significantly reduces the use of harsh chemicals and the generation of hazardous waste. google.com

Researchers have successfully employed whole-cell catalysts, such as Rhodococcus boritolerans, Nocardia globerula, and recombinant Escherichia coli, to produce the compound. google.comresearchgate.netresearchgate.net A significant innovation in this area is the use of biphasic solvent systems (e.g., n-hexane/water or HFE-7100/water) to overcome challenges like product inhibition and substrate instability. researchgate.netresearchgate.net The use of a fluorous solvent like HFE-7100 has been shown to reduce substrate decomposition and facilitate product separation, with reported yields reaching as high as 97.3%. researchgate.net

| Parameter | Conventional Chemical Synthesis | Biocatalytic (Enzymatic) Synthesis |

| Catalyst | Strong acids (e.g., Sulfuric Acid) nih.gov | Nitrile Hydratase (from microorganisms) google.comgoogle.com |

| Temperature | High (e.g., 100°C) google.com | Mild (e.g., 10-40°C) google.com |

| Pressure | Often elevated | Atmospheric |

| By-products | Significant, including HCN google.comrug.nl | Minimal researchgate.net |

| Yield | Lower (e.g., ~82%) google.com | High (often >95%) google.comresearchgate.net |

| Waste | High, nitrile-containing wastewater rug.nl | Low, biodegradable google.com |

| Safety | Use of corrosive and hazardous materials | Generally safer, aqueous media |

Automated and High-Throughput Synthesis Methodologies

The discovery and optimization of biocatalysts for 2-amino-3,3-dimethylbutanamide production are being accelerated by high-throughput screening (HTS) techniques. A notable development is a colorimetric HTS method that allows for the rapid identification of novel microbial strains possessing nitrile hydratase activity specific to aminonitriles. researchgate.net This enables the screening of large libraries of microorganisms or recombinant enzymes to find catalysts with superior activity, stability, and resistance to inhibition. researchgate.net

Furthermore, the principles of automated synthesis and continuous manufacturing are beginning to be applied in this field. researchgate.net Continuous flow reactors, where reactants are continuously fed into the system and products are collected, offer several advantages over traditional batch processing. These include better process control, enhanced safety, and the potential for integration with real-time analysis and automated optimization. researchgate.net The development of robust, immobilized whole-cell biocatalysts is a key step toward realizing continuous flow production of 2-amino-3,3-dimethylbutanamide, which could significantly improve efficiency and reduce costs for industrial-scale operations. researchgate.net

Interdisciplinary Research at the Interface of Chemistry and Chemical Biology

The most promising advancements in the synthesis of 2-amino-3,3-dimethylbutanamide lie at the nexus of chemistry and chemical biology. The use of whole microbial cells or purified enzymes as catalysts is a prime example of this interdisciplinary approach. google.comresearchgate.net Chemical biologists are involved in discovering, identifying, and improving enzymes like nitrile hydratase through genetic engineering and directed evolution. Chemists then integrate these biocatalysts into optimized reaction systems, exploring different solvents and reactor designs to maximize yield and purity. researchgate.net

This synergy is driven by the compound's primary application as a crucial intermediate in the synthesis of highly potent and broad-spectrum imidazolinone herbicides. chemicalbook.comnih.govresearchgate.net Understanding the biological activity of the final herbicide products informs the chemical synthesis of the precursors. Additionally, 2-amino-3,3-dimethylbutanamide and its derivatives are being explored for the preparation of new chiral ligands, which have broad applications in asymmetric catalysis, another area where chemistry and biology intersect. chemicalbook.com

Challenges and Opportunities in Scalable Production of Enantiopure Isomers

While biocatalytic methods have proven successful, several challenges remain for large-scale industrial production. One major issue is the inherent instability of the substrate, 2-amino-2,3-dimethylbutyronitrile, which can degrade in aqueous solutions. google.com Another significant hurdle is the inhibition of the nitrile hydratase enzyme by both the substrate and the cyanide ions that can be released during the reaction. google.comresearchgate.net

These challenges, however, present opportunities for innovation:

Overcoming Inhibition: Research into cyanide-resistant NHase enzymes has been successful, allowing for more stable production runs. researchgate.net Furthermore, controlling reaction parameters like temperature and employing fed-batch strategies, where the substrate is added incrementally, can mitigate inhibition. google.comresearchgate.net The use of biphasic systems also serves to sequester the substrate from the aqueous phase, reducing both degradation and enzyme inhibition. researchgate.net

Enantiopure Synthesis: 2-Amino-3,3-dimethylbutanamide is a chiral molecule, and it is typically produced and used as a racemic mixture of its (R) and (S) enantiomers. nih.gov There is a significant opportunity in developing scalable methods for the production of enantiopure isomers, such as (S)-2-amino-3,3-dimethylbutanamide. nih.gov Enantiomerically pure intermediates can lead to final products (like herbicides or pharmaceuticals) with higher potency and specificity, potentially reducing the required application rates and minimizing off-target effects. The development of stereoselective enzymes or chiral separation techniques for this compound remains a key area for future research.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the purity and structure of 2-amino-3,3-dimethylbutanamide derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, -NMR can resolve methyl groups at positions 3 and 3 (δ ~1.2–1.4 ppm) and the amino proton (δ ~2.1–2.3 ppm). Infrared (IR) spectroscopy identifies amide carbonyl stretches (1650–1680 cm) and N–H bending (1550–1600 cm). Mass spectrometry (MS) verifies molecular weight (e.g., 144.21 g/mol for the base compound) and fragmentation patterns. Ensure solvent purity and calibrate instruments using standards like deuterated chloroform for NMR .

Q. How does hydrogen bonding influence the solubility and crystallinity of 2-amino-3,3-dimethylbutanamide?

- Methodological Answer : The amide group engages in intermolecular hydrogen bonding (N–H···O=C), increasing melting points (e.g., ~149°C for similar amides) and reducing water solubility compared to esters. Solubility in polar aprotic solvents (e.g., DMSO) is higher due to dipole interactions. Crystallization protocols should use slow evaporation in ethanol/water mixtures to optimize crystal lattice formation .

Q. What synthetic routes are available for 2-amino-3,3-dimethylbutanamide, and how can side products be minimized?

- Methodological Answer : Common routes include:

- Acylation : React 2-amino-3,3-dimethylbutanoic acid with thionyl chloride to form the acyl chloride, followed by ammonia treatment.

- Reductive Amination : Use ketone precursors (e.g., 3,3-dimethyl-2-butanone) with ammonium acetate and NaBH.

Side products like imines or over-alkylated species can be minimized by controlling reaction pH (neutral to slightly acidic) and temperature (0–5°C during acylation). Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How do structural modifications (e.g., branching, halogenation) impact the extraction efficiency of 2-amino-3,3-dimethylbutanamide in supercritical fluid extraction (SFE)?

- Methodological Answer : Branched alkyl chains (e.g., 3,3-dimethyl groups) enhance steric hindrance, reducing coordination with metal ions like uranium. In contrast, straight-chain amides (e.g., N,N-dihexyloctanamide) show higher extraction efficiency due to better ligand flexibility. For SFE optimization:

Q. What crystallographic strategies resolve challenges in determining the molecular packing of 2-amino-3,3-dimethylbutanamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.710–0.850 Å) is ideal. For hygroscopic samples, use inert oil coating and low-temperature data collection (100 K). Software like SHELXL refines hydrogen bonding networks. Substituents like halogen atoms (e.g., bromine in Ibrotamide) improve heavy-atom phasing. Reported space groups for similar compounds include P2/c with Z = 4 .

Q. How can computational modeling predict the reactivity of 2-amino-3,3-dimethylbutanamide in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates electrophilicity indices (ω) and frontier molecular orbitals. The carbonyl carbon’s partial positive charge (~+0.45 e) indicates susceptibility to nucleophilic attack. Solvent effects (e.g., DMF) are modeled using the Polarizable Continuum Model (PCM). Compare activation energies (ΔG) for competing pathways to optimize reaction conditions .

Data Contradictions & Mitigation Strategies

- Contradiction : reports higher uranium extraction with straight-chain amides, while branched derivatives (e.g., DBDMBA) show lower efficiency. However, branched amides may excel in selectivity for thorium.

Key Research Gaps

- Isomerization Control : highlights unintended formation of ψ-leucine (2-amino-3,3-dimethylbutyric acid) during synthesis. Mitigate via low-temperature reactions and radical scavengers (e.g., BHT) .

- Biological Activity : Limited data on cytotoxicity or metabolic pathways. Screen using in vitro assays (e.g., HepG2 cells) and LC-MS/MS for metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.